3-Bromo-2-isopropoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1026796-53-1 |
|---|---|
Molecular Formula |
C9H11BrO2 |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-bromo-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 |
InChI Key |
OSULYEKTMXRPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for the Preparation of 3 Bromo 2 Isopropoxyphenol
Precursor Selection and Rational Design in Synthetic Routes
The logical design of a synthetic route to 3-bromo-2-isopropoxyphenol hinges on the strategic introduction of the three substituents onto the benzene (B151609) ring. The order of these introductions is critical to ensure the desired regiochemistry and to minimize the formation of unwanted isomers.
Selection of Substituted Phenol (B47542) Starting Materials
Two principal substituted phenol precursors can be envisioned for the synthesis of this compound: 2-isopropoxyphenol (B44703) and 3-bromocatechol (3-bromo-1,2-dihydroxybenzene).
2-Isopropoxyphenol: This precursor already possesses the desired isopropoxy and hydroxyl groups in the correct ortho relationship. The subsequent challenge lies in the regioselective introduction of a bromine atom at the 3-position. The synthesis of 2-isopropoxyphenol itself can be achieved from catechol (1,2-dihydroxybenzene) through a mono-etherification reaction. Various methods have been reported for the preparation of o-isopropoxyphenol, often involving the reaction of catechol with an isopropyl halide in the presence of a base. google.comgoogle.comtandfonline.comepo.orggoogleapis.com The use of a solid inorganic base and a phase transfer catalyst can facilitate this reaction. google.com
3-Bromocatechol: This precursor provides the bromine atom and the two hydroxyl groups in the required positions. The synthetic task then becomes the selective mono-isopropylation of one of the hydroxyl groups. The synthesis of 3-bromocatechol can be accomplished from 2-bromo-6-methoxyphenol via demethylation using reagents like boron tribromide.
Regioselective Bromination Reagents and Techniques
In the pathway commencing with 2-isopropoxyphenol, the regioselectivity of the bromination step is paramount. The hydroxyl and isopropoxy groups are both activating and ortho, para-directing for electrophilic aromatic substitution. organicchemistrytutor.comyoutube.comlibretexts.org This presents a challenge, as bromination could potentially occur at multiple positions on the aromatic ring.
The combined directing effects of the -OH and -O-isopropyl groups need to be considered. The hydroxyl group is a strongly activating ortho, para-director. The isopropoxy group is also an activating ortho, para-director. To achieve bromination at the 3-position, which is ortho to the isopropoxy group and meta to the hydroxyl group, steric hindrance from the bulky isopropoxy group might be exploited.
Several reagents and techniques for regioselective bromination of phenols and their ethers have been developed. These include the use of N-bromosuccinimide (NBS) in the presence of an ionic liquid, which has been shown to influence the regioselectivity of bromination in guaiacol and syringol. researchgate.net The use of zeolites as shape-selective catalysts in combination with a brominating agent like bromine can also promote para-selective bromination, which, while not directly applicable to achieving 3-bromination in this case, highlights the potential of catalytic systems to control regiochemistry. mdpi.com
Etherification Strategies for Isopropoxy Group Introduction
For the synthetic route starting from 3-bromocatechol, the key step is the selective introduction of the isopropoxy group. The Williamson ether synthesis is a widely used and versatile method for forming ethers from an alkoxide and an alkyl halide. researchgate.net In the context of 3-bromocatechol, one of the phenolic hydroxyl groups would be deprotonated to form a phenoxide, which would then act as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).
The two hydroxyl groups in 3-bromocatechol are not chemically equivalent, which may allow for selective etherification. The hydroxyl group at the 2-position is flanked by a bromine atom and another hydroxyl group, while the hydroxyl group at the 1-position is adjacent to a hydrogen and the other hydroxyl group. This difference in the local electronic and steric environment could potentially be exploited to achieve selective mono-alkylation. The formation of a stable chelate with an activating group could be a potential strategy to achieve selective mono-alkylation of one of the hydroxyl groups.
Established Synthetic Protocols for this compound
Direct Halogenation Approaches and Associated Challenges
A direct halogenation approach would involve the bromination of 2-isopropoxyphenol.
Reaction Scheme (Hypothetical): 2-Isopropoxyphenol + Brominating Agent → this compound + Isomers
Challenges: As previously discussed, the primary challenge of this approach is controlling the regioselectivity of the bromination. The powerful ortho, para-directing nature of the hydroxyl group could lead to a mixture of products, including 4-bromo-2-isopropoxyphenol and 6-bromo-2-isopropoxyphenol, in addition to the desired 3-bromo isomer. The separation of these isomers could prove difficult.
Potential Solutions:
Bulky Brominating Agents: The use of a sterically hindered brominating agent might favor attack at the less hindered positions.
Protecting Groups: Temporarily protecting the more reactive hydroxyl group could alter the directing effects and allow for more selective bromination.
Catalytic Methods: Exploration of different catalysts could influence the regiochemical outcome of the bromination reaction.
Nucleophilic Substitution Reactions in Ether Formation
This approach utilizes the Williamson ether synthesis starting from 3-bromocatechol.
Reaction Scheme (Hypothetical): 3-Bromocatechol + Isopropyl Halide --(Base)--> this compound + 3-Bromo-1-isopropoxy-2-phenol + Di-isopropyl ether
Challenges: The main challenge here is to achieve selective mono-isopropylation at the desired hydroxyl group. The reaction could potentially yield a mixture of the two possible mono-ether isomers, as well as the di-etherified product.
Potential Solutions:
Stoichiometric Control: Careful control of the stoichiometry of the base and the isopropyl halide may favor mono-alkylation.
Reaction Conditions: Optimization of reaction temperature, solvent, and the choice of base could influence the selectivity. For instance, using a bulky base might favor deprotonation of the less sterically hindered hydroxyl group.
Chelation: The use of a chelating agent could selectively activate one of the hydroxyl groups towards etherification.
Below is a table summarizing the potential precursors and key reactions:
| Starting Material | Key Reaction | Reagents and Conditions (Illustrative) | Major Challenge |
| 2-Isopropoxyphenol | Electrophilic Bromination | NBS, Ionic Liquid; Br2, Zeolite Catalyst | Regioselectivity |
| 3-Bromocatechol | Williamson Ether Synthesis | 2-Bromopropane, K2CO3, Acetone (B3395972) | Selective Mono-etherification |
Multi-Step Synthetic Sequences and Key Intermediate Compounds
A feasible synthetic route to this compound originates from the readily available starting material, catechol (1,2-dihydroxybenzene). The synthesis is envisioned as a two-step process involving the formation of a key intermediate, 2-isopropoxyphenol, followed by its regioselective bromination.
Step 1: Selective Mono-isopropoxylation of Catechol to form 2-Isopropoxyphenol
The initial step involves the selective etherification of one of the phenolic hydroxyl groups of catechol. The Williamson ether synthesis is a classic and effective method for this transformation wikipedia.orgbyjus.com. This reaction proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide wikipedia.orgmasterorganicchemistry.com.
To achieve mono-isopropoxylation, catechol is first treated with a slight sub-stoichiometric amount of a base to selectively deprotonate one of the hydroxyl groups, forming a phenoxide. The use of a carefully controlled amount of base is crucial to minimize the formation of the di-isopropoxylated byproduct. Subsequently, an isopropyl halide, such as 2-bromopropane or 2-iodopropane, is introduced to alkylate the phenoxide.
The reaction can be summarized as follows:
Reactants : Catechol, a base (e.g., sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)), and an isopropylating agent (e.g., 2-bromopropane).
Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is typically employed to facilitate the SN2 reaction jk-sci.com.
Key Intermediate : The primary product of this step is 2-isopropoxyphenol (also known as guaiacol, isopropyl ether). This compound is a critical intermediate on the path to the final product.
Challenges in this step include preventing the dialkylation of catechol. The use of phase-transfer catalysis can be an effective strategy to improve the reaction conditions, allowing for the use of milder bases and improving the yield of the mono-etherified product acs.orgacs.orgsemanticscholar.org.
Step 2: Regioselective Bromination of 2-Isopropoxyphenol
The second step is the electrophilic aromatic substitution of the key intermediate, 2-isopropoxyphenol, to introduce a bromine atom at the desired position. The directing effects of the existing substituents on the aromatic ring, the hydroxyl (-OH) and isopropoxy (-O-iPr) groups, are paramount in determining the position of bromination.
Both the hydroxyl and alkoxy groups are activating and ortho-, para-directing libretexts.orgchemistrytalk.orgbrainly.comwikipedia.orgquora.com. In 2-isopropoxyphenol, the hydroxyl group strongly activates the positions ortho and para to it. Similarly, the isopropoxy group directs incoming electrophiles to its ortho and para positions. The combined influence of these two groups determines the regioselectivity of the bromination.
The positions on the 2-isopropoxyphenol ring are:
C3 : ortho to -OH and meta to -O-iPr
C4 : para to -OH and meta to -O-iPr
C5 : meta to -OH and para to -O-iPr
C6 : ortho to both -OH and -O-iPr
The hydroxyl group is generally a more powerful activating group than the alkoxy group. Therefore, the positions ortho and para to the hydroxyl group are highly activated. The para position (C4) is sterically more accessible than the ortho positions. However, the directing effect of the isopropoxy group also needs to be considered. The most likely positions for bromination are C4 and C6, which are para and ortho to the strongly activating hydroxyl group, respectively. To achieve bromination at the C3 position, specific reaction conditions and brominating agents that favor this less electronically favored but sterically accessible position would be necessary. The use of a bulky brominating agent or a directing group strategy might be required to achieve the desired 3-bromo isomer.
Various brominating agents can be employed, such as molecular bromine (Br₂), N-Bromosuccinimide (NBS), or a combination of hydrogen bromide (HBr) and an oxidizing agent ccspublishing.org.cn. The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction ccspublishing.org.cnrsc.org.
Advanced and Sustainable Synthetic Technologies
Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methodologies. The synthesis of this compound can be enhanced by incorporating advanced and sustainable technologies.
Catalytic Systems for Enhanced Bromination Efficiency
To improve the efficiency and regioselectivity of the bromination of 2-isopropoxyphenol, various catalytic systems can be employed. Traditional bromination with molecular bromine often suffers from a lack of selectivity and the production of stoichiometric amounts of HBr as a byproduct. Catalytic methods can offer milder reaction conditions and better control over the product distribution.
Examples of catalytic systems that could be adapted for the ortho-bromination of 2-isopropoxyphenol include:
Amine Catalysis : Primary and secondary amines, such as diisopropylamine, have been shown to catalyze the ortho-bromination of phenols with NBS oup.comsemanticscholar.org. The proposed mechanism involves the formation of a more reactive N-bromoamine intermediate, which then delivers the bromine to the ortho position of the phenol.
Metal-based Catalysts : Various metal catalysts, including those based on ruthenium, rhodium, copper, and palladium, have been developed for the bromination of aromatic compounds rsc.org. These catalysts can activate the brominating agent or the aromatic substrate, leading to enhanced reactivity and selectivity.
Iodine(III)-based Reagents : Systems like (diacetoxyiodo)benzene (PIDA) in combination with a bromine source such as aluminum bromide (AlBr₃) can generate a highly reactive brominating species in situ, allowing for the efficient bromination of phenols under mild conditions rsc.org.
The table below summarizes potential catalytic systems for the bromination step:
| Catalyst System | Brominating Agent | Potential Advantages |
| Diisopropylamine | N-Bromosuccinimide (NBS) | High ortho-selectivity, catalytic nature. oup.comsemanticscholar.org |
| Metal Complexes (e.g., Ru, Pd) | Various bromine sources | High efficiency, potential for asymmetric catalysis. rsc.org |
| PIDA/AlBr₃ | In situ generated | Mild reaction conditions, broad substrate scope. rsc.org |
Principles of Green Chemistry in Process Optimization
The principles of green chemistry provide a framework for designing more sustainable chemical processes. For the synthesis of this compound, several of these principles can be applied:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. In the Williamson ether synthesis, the main byproduct is a salt, leading to good atom economy. For the bromination step, using HBr with an oxidant that produces water as a byproduct would be more atom-economical than using NBS.
Use of Safer Solvents and Auxiliaries : Replacing hazardous organic solvents with greener alternatives. For the isopropoxylation, exploring the use of greener solvents like ionic liquids or supercritical fluids could be beneficial. For bromination, conducting the reaction in water or a biodegradable solvent would be a greener approach nih.gov.
Catalysis : The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with less waste generation uit.no. The catalytic systems discussed in the previous section are prime examples of this principle.
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.
Continuous Flow Chemistry and Microreactor Applications
Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as bromination nih.govrsc.org.
For the Isopropoxylation Step:
Continuous flow systems can improve the mixing of reactants in the two-phase system often used in phase-transfer catalyzed Williamson ether synthesis, leading to faster reaction times and higher yields nih.govresearchgate.net.
The precise temperature control in microreactors can help to minimize side reactions, such as the dialkylation of catechol.
For the Bromination Step:
The use of microreactors for bromination reactions significantly enhances safety by minimizing the volume of hazardous reagents at any given time ingentaconnect.comeurekaselect.comresearchgate.net.
The high surface-area-to-volume ratio in microreactors allows for excellent heat dissipation, preventing thermal runaways in the highly exothermic bromination reaction researchgate.net.
The rapid mixing in microreactors can improve the selectivity of the reaction, potentially favoring the formation of the desired 3-bromo isomer by controlling the local concentration of the brominating agent.
The table below highlights the benefits of using continuous flow technology for this synthesis:
| Synthetic Step | Advantage of Continuous Flow/Microreactors |
| Isopropoxylation | Enhanced mixing, improved control over mono-alkylation. nih.gov |
| Bromination | Improved safety, excellent temperature control, enhanced selectivity. nih.govresearchgate.net |
Isolation and Purification Techniques in Synthetic Endeavors
After the synthesis of this compound, appropriate isolation and purification techniques are essential to obtain the compound in high purity. A typical workup and purification sequence would involve:
Quenching and Extraction : The reaction mixture is first quenched, for instance, by adding a reducing agent like sodium thiosulfate to remove any excess bromine. The product is then extracted from the aqueous phase using a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layer is then washed with brine to remove any remaining water-soluble impurities.
Chromatography : Column chromatography is a powerful technique for separating the desired product from any unreacted starting materials, isomers, and other byproducts. Silica (B1680970) gel is a common stationary phase, and a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate) is used as the mobile phase. The polarity of the eluent is optimized to achieve good separation. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative-scale purification of phenols nih.govtandfonline.com.
Crystallization : If the final product is a solid, crystallization is an effective method for purification. The crude product is dissolved in a minimal amount of a hot solvent in which it has high solubility, and then the solution is cooled slowly to allow for the formation of pure crystals. The choice of solvent is critical for successful crystallization google.com.
Distillation : If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification.
The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis.
Derivatization Reactions and Synthetic Transformations of 3 Bromo 2 Isopropoxyphenol
Functionalization Strategies at the Phenolic Hydroxyl Position
The phenolic hydroxyl group in 3-Bromo-2-isopropoxyphenol is a primary site for functionalization, allowing for the introduction of a wide range of substituents through reactions such as etherification and esterification. The reactivity of this group is comparable to other phenols, which are known to be more acidic than aliphatic alcohols, facilitating its conversion to a phenoxide anion for subsequent reactions. libguides.com
A common strategy for modifying the hydroxyl group is through Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another important transformation is esterification, where the phenol reacts with an acylating agent, such as an acid chloride or anhydride, to form a phenyl ester. These reactions are fundamental in altering the electronic and steric properties of the molecule, which can be crucial for various applications.
| Reaction Type | Reagent | Product Type | General Conditions |
| Etherification | Alkyl halide (e.g., R-X) | Ether (Ar-O-R) | Base (e.g., K2CO3, NaH), Solvent (e.g., Acetone (B3395972), DMF) |
| Esterification | Acyl halide (e.g., RCOCl) | Ester (Ar-O-COR) | Base (e.g., Pyridine (B92270), Et3N), Solvent (e.g., CH2Cl2) |
| Carbamoylation | Isocyanate (e.g., R-NCO) | Carbamate (B1207046) (Ar-O-CONHR) | Catalyst (e.g., Dibutyltin dilaurate), Solvent (e.g., Toluene) |
Reactivity of the Aromatic Bromine Moiety
The bromine atom attached to the aromatic ring of this compound is a versatile handle for a variety of synthetic transformations, including nucleophilic aromatic substitution and numerous transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Mechanisms
While nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally challenging, it can be facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com In the case of this compound, the electronic nature of the isopropoxy and hydroxyl groups does not strongly activate the ring towards traditional SNA. However, under forcing conditions or through alternative mechanisms like the elimination-addition (benzyne) pathway, substitution of the bromine can be achieved. libretexts.org For instance, reaction with strong bases like sodium amide can generate a highly reactive benzyne (B1209423) intermediate, which is then attacked by a nucleophile.
A patent for a related compound, 3-bromo-4-isopropoxyphenol, describes its reaction with an acetamide (B32628) derivative, suggesting that nucleophilic displacement of the bromine is possible under certain conditions. google.com
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
The bromine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nlc-bnc.carsc.orgnih.gov This method is widely used for the formation of biaryl structures.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. libretexts.orgbeilstein-journals.org This reaction is catalyzed by a palladium complex and requires a base.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.
Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org
Below is a table summarizing typical conditions for these cross-coupling reactions with aryl bromides.
| Reaction | Coupling Partner | Catalyst | Base | Solvent |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid/Ester | Pd(PPh3)4, Pd(OAc)2/Ligand | Na2CO3, K3PO4 | Toluene, Dioxane, Water |
| Heck | Alkene | Pd(OAc)2, PdCl2(PPh3)2 | Et3N, K2CO3 | DMF, Acetonitrile (B52724) |
| Sonogashira | Terminal Alkyne | Pd(PPh3)4, CuI | Et3N, Piperidine | THF, DMF |
| Negishi | Organozinc Reagent | Pd(PPh3)4, Ni(acac)2 | - | THF, DMF |
Organometallic Transformations via Metal-Halogen Exchange
The bromine atom can be replaced by a metal, typically lithium or magnesium, through a metal-halogen exchange reaction. wikipedia.org This transformation converts the aryl bromide into a potent organometallic nucleophile (an organolithium or Grignard reagent), which can then react with a wide range of electrophiles. This two-step sequence allows for the introduction of various functional groups at the original position of the bromine atom. The reaction is typically carried out at low temperatures to prevent side reactions. tcnj.edu For instance, treatment with an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would yield the corresponding aryllithium species. This intermediate can then be trapped with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or silyl (B83357) halides.
Chemical Modifications of the Isopropoxy Functional Group
The isopropoxy group, being an ether linkage, is generally stable but can be cleaved under specific, often harsh, conditions.
Ether Cleavage and Re-functionalization
The cleavage of aryl alkyl ethers typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr3). A patent describes a method for ether bond rupture of phenyl alkyl ethers using aluminum and iodine in acetonitrile, which can be applicable to the isopropoxy group. google.com Cleavage of the isopropoxy group would yield 3-bromo-1,2-dihydroxybenzene (3-bromocatechol). This diol can then be re-functionalized, for example, through selective alkylation or acylation of one or both hydroxyl groups, providing a pathway to a new series of derivatives.
Oxidative and Reductive Transformations of the Isopropyl Chain
The isopropoxy group of this compound is a site for potential oxidative and reductive transformations. While direct studies on this specific molecule are limited, research on analogous isopropoxyaryl compounds provides significant insight into its expected reactivity.
Oxidative Transformations
The oxidative metabolism of structurally related compounds, such as the pesticide propoxur (B1679652) (2-isopropoxyphenyl N-methylcarbamate), demonstrates the susceptibility of the isopropoxy group to biological and chemical oxidation. In vivo studies with rat liver microsomes have identified metabolites resulting from the oxidation of the isopropoxy side chain. inchem.org One significant transformation is the hydroxylation at the secondary carbon of the isopropyl group. inchem.org Further oxidation can lead to the cleavage of the ether linkage, yielding acetone and the corresponding phenol. wgtn.ac.nz
These metabolic pathways highlight potential synthetic routes. Enzymatic or biomimetic oxidation could be employed to introduce a hydroxyl group onto the isopropyl chain, creating a diol precursor. More vigorous chemical oxidation would likely cleave the isopropyl group entirely, deprotecting the phenol.
Table 1: Potential Oxidative Transformations of the Isopropyl Group Based on metabolic studies of analogous compounds like Propoxur.
| Transformation | Potential Product | Comments | Reference |
| Hydroxylation | 3-Bromo-2-(2-hydroxyisopropoxy)phenol | Introduction of a hydroxyl group on the isopropyl chain. | inchem.org |
| O-dealkylation | 3-Bromocatechol and Acetone | Cleavage of the isopropyl ether linkage. | wgtn.ac.nz |
Reductive Transformations
The C-O bond of aryl alkyl ethers can be cleaved under reductive conditions. This dealkylation reaction is a standard method for the deprotection of phenols. For this compound, reductive cleavage would yield 3-bromocatechol. Various reagents have been developed for this transformation.
Classical methods involve strong protic acids like hydroiodic (HI) or hydrobromic (HBr) acid. openstax.org For example, ethyl isopropyl ether is cleaved by HI to produce isopropyl alcohol and iodoethane. openstax.org More modern and selective methods have also been developed. Aluminum trichloride (B1173362) (AlCl₃) is effective for the selective cleavage of isopropyl aryl ethers. acs.org Transition-metal-free protocols, such as using triethylsilane in combination with a base, have been shown to efficiently cleave aryl alkyl ether bonds. rsc.org Furthermore, nickel-catalyzed systems can achieve this reductive cleavage, in some cases using the alkoxy group itself as an internal reductant, thus avoiding the need for an external one. rsc.org
Table 2: Selected Reagents for Reductive Cleavage of Aryl Isopropyl Ethers
| Reagent/System | Product from this compound | General Applicability | Reference |
| Aluminum Trichloride (AlCl₃) | 3-Bromocatechol | Selective for isopropyl aryl ethers. | acs.org |
| Triethylsilane / Base | 3-Bromocatechol | Transition-metal-free reduction. | rsc.org |
| Ni-catalyst / Internal Reductant | 3-Bromocatechol | Cleavage in the absence of an external reductant. | rsc.org |
| Hydrogen Iodide (HI) | 3-Bromocatechol | Classic, strong acid-mediated cleavage. | openstax.org |
Annulation and Cyclization Reactions Incorporating the Phenolic Core
The phenolic ring of this compound, activated by the hydroxyl group and functionalized with a bromine atom, is a prime substrate for annulation and cyclization reactions to build fused heterocyclic and carbocyclic systems. These reactions are fundamental in constructing complex molecular architectures found in natural products and pharmaceuticals.
Annulation Reactions
Annulation, the formation of a new ring onto an existing one, can be achieved through various strategies. Palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes represents a convergent approach to synthesizing dihydrobenzofuran scaffolds. nih.gov This methodology is robust, tolerating a range of functional groups on both the bromophenol and the diene, and would be directly applicable to this compound for the creation of functionalized isopropoxy-dihydrobenzofuran derivatives. The reaction proceeds by forming both a C-C and a C-O bond in a single operation. nih.gov
Another strategy involves the [4+1] spiroannulation of bromophenols, which could lead to spirocyclic compounds from this compound. dntb.gov.ua Additionally, site-selective annulation reactions can be achieved via the formation of thianthrenium salts from the arene, providing a versatile route to various fused systems. acs.org
Table 3: Palladium-Catalyzed Heteroannulation of Bromophenols with Dienes Illustrative examples showing the scope of the reaction.
| Bromophenol Substrate | Diene Substrate | Product Type | Yield | Reference |
| 2-Bromophenol | Isoprene | Dihydrobenzofuran | 85% | nih.gov |
| 2-Bromo-4-fluorophenol | 1-Phenyl-1,3-butadiene | Phenyl-dihydrobenzofuran | 72% | nih.gov |
| 2-Bromo-4-(methoxycarbonyl)phenol | Isoprene | Dihydrobenzofuran ester | 65% | nih.gov |
Cyclization Reactions
Intramolecular cyclization is a powerful tool for constructing ring systems with high regioselectivity. The synthesis of galanthamine (B1674398) analogs, for instance, has been achieved through an oxidative tandem cyclization of bromophenol precursors. nih.gov Research in this area has utilized a 2-bromo-5-isopropoxy-4-methoxybenzaldehyde derivative, which is structurally very similar to the target compound, highlighting the utility of the bromo-isopropoxy-phenol motif in complex syntheses. nih.gov
The phenolic hydroxyl group can also participate directly in cyclizations. Phase-transfer-catalyzed intramolecular cyclization of phenols bearing a propargyl group is an efficient, metal-free method to synthesize benzo[b]furans. scirp.org By first alkylating the hydroxyl group of this compound with a suitable propargyl halide, this strategy could be employed to build a furan (B31954) ring fused to the benzene (B151609) core. Similarly, intramolecular hydroaryloxylation of side chains containing C=C double bonds, often catalyzed by copper or silver, can yield dihydrobenzofurans. researchgate.net
Finally, palladium-catalyzed cascade cyclizations of substrates like silylated bromoenynes provide a pathway to fused-ring bicyclic phenols, demonstrating another advanced application for bromo-functionalized phenols in constructing polycyclic systems. researchgate.net
Mechanistic Investigations and Reaction Pathways Associated with 3 Bromo 2 Isopropoxyphenol
Elucidation of Electrophilic Aromatic Substitution Mechanisms in Bromination
The synthesis of 3-Bromo-2-isopropoxyphenol often involves the direct bromination of 2-isopropoxyphenol (B44703). This reaction is a classic example of electrophilic aromatic substitution (EAS), where the mechanism is heavily influenced by the directing and activating effects of the resident hydroxyl (-OH) and isopropoxy (-OCH(CH₃)₂) groups.
Both the hydroxyl and isopropoxy groups are strong activating groups and ortho-, para-directors due to the resonance donation of electron density from the oxygen lone pairs to the aromatic ring. youtube.com This donation stabilizes the positively charged intermediate, the arenium ion (or sigma complex), that forms during the reaction. The increased electron density is most pronounced at the positions ortho and para to these groups. youtube.com
In 2-isopropoxyphenol, the positions ortho and para to the hydroxyl group are 2, 4, and 6, while the positions ortho and para to the isopropoxy group are 1, 3, and 5. The position of bromination to yield the target compound is at C3, which is ortho to the isopropoxy group and meta to the hydroxyl group. The hydroxyl group is generally a more powerful activating group than an alkoxy group. However, the regiochemical outcome depends on a balance of electronic effects, steric hindrance, and the specific brominating agent and reaction conditions used.
The mechanism proceeds as follows:
Generation of the Electrophile: A source of electrophilic bromine (Br⁺) is generated. With molecular bromine (Br₂), a Lewis acid catalyst can be used to polarize the Br-Br bond. In polar solvents like water, the solvent itself can assist in polarizing the bromine molecule. youtube.com Alternatively, reagents like N-Bromosuccinimide (NBS) or more advanced systems such as Phenyliodine(III) diacetate (PIDA) with a bromide source like AlBr₃ can be employed to generate the active brominating species. rsc.org
Nucleophilic Attack: The electron-rich aromatic ring of 2-isopropoxyphenol attacks the electrophilic bromine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion. The attack at C3 is directed by the isopropoxy group and is sterically less hindered than an attack at C1.
Deprotonation and Rearomatization: A base (which can be the solvent or the counter-ion of the electrophile, e.g., Br⁻) removes the proton from the C3 position, restoring the aromaticity of the ring and yielding the final product, this compound. youtube.com
The choice of solvent and brominating agent is critical in controlling the selectivity of the reaction, as shown in the table below.
| Brominating System | Solvent | Typical Outcome | Reference |
|---|---|---|---|
| Br₂ | H₂O (polar, protic) | Polybromination (e.g., 2,4,6-tribromophenol (B41969) from phenol) due to high activation. | youtube.com |
| Br₂ | CS₂ (non-polar) | Monobromination, mixture of ortho and para isomers. | youtube.com |
| NBS | Acetic Acid | Controlled monobromination. | |
| PIDA/AlBr₃ | MeCN | Efficient monobromination of various phenols and naphthols, even with deactivating groups. | rsc.org |
Mechanistic Studies of Etherification Reactions
The isopropoxy group of this compound is typically introduced via an etherification reaction, most commonly the Williamson ether synthesis. byjus.comwikipedia.org This method involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org To synthesize the target compound, the starting material would be 3-bromocatechol (3-bromo-1,2-dihydroxybenzene).
The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org
Deprotonation: 3-bromocatechol is treated with a base (e.g., potassium carbonate, sodium hydride) to deprotonate one of the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion. byjus.comlibretexts.org Selective mono-alkylation can be challenging with catechols, but can often be controlled by stoichiometry and reaction conditions.
Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of an isopropyl halide, such as 2-bromopropane (B125204) or 2-chloropropane. chemicalbook.com The reaction proceeds via a backside attack, leading to the displacement of the halide leaving group in a single, concerted step. byjus.comwikipedia.org
A significant mechanistic consideration is the potential for a competing elimination (E2) reaction, especially since a secondary alkyl halide (isopropyl halide) is used. byjus.comyoutube.com The phenoxide can act as a base, abstracting a β-proton from the alkyl halide to form propene. To favor the desired SN2 pathway, reaction conditions are carefully controlled.
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Solvates the cation of the base but does not strongly solvate the nucleophile, enhancing its reactivity. | byjus.com |
| Base | K₂CO₃, NaH | Sufficiently strong to deprotonate the phenol (B47542) to form the reactive phenoxide. | libretexts.org |
| Temperature | 50-100 °C | Increases reaction rate, but excessively high temperatures can favor the E2 side reaction. | byjus.com |
| Leaving Group | I > Br > Cl | Better leaving groups increase the rate of the SN2 reaction. Tosylates are also excellent leaving groups. | wikipedia.org |
Detailed Analysis of Cross-Coupling Reaction Mechanisms
The carbon-bromine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example used to form new C-C bonds. nih.gov
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-B(OR)₂) involves three key steps:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a new organopalladium(II) complex. The rate of this step is influenced by the electron density of the palladium catalyst and the nature of the aryl halide. youtube.com
Transmetalation: A base activates the organoboron reagent, facilitating the transfer of the organic group (R) from boron to the palladium(II) center. The halide or other group on the palladium is replaced by the R group, forming a diorganopalladium(II) intermediate. This step regenerates the boronate salt. youtube.com
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and the final product. The palladium catalyst is reduced from Pd(II) back to its Pd(0) state, allowing it to re-enter the catalytic cycle. This final step is typically fast and irreversible. youtube.com
| Component | Example(s) | Function in Mechanism | Reference |
|---|---|---|---|
| Pd(0) Catalyst Precursor | Pd(PPh₃)₄, Pd(OAc)₂ | Source of the active Pd(0) species that undergoes oxidative addition. | youtube.com |
| Ligand | PPh₃, N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium center and modulates its reactivity, particularly in the oxidative addition and reductive elimination steps. | nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent to facilitate transmetalation. | youtube.com |
| Solvent | Toluene, Dioxane, H₂O/2-Propanol | Solubilizes reactants and influences catalyst activity and stability. | nih.gov |
Kinetic and Thermodynamic Considerations in Reaction Control
The outcome and efficiency of reactions involving this compound are governed by kinetic and thermodynamic factors. Reaction control can be achieved by manipulating conditions to favor either the fastest-forming product (kinetic control) or the most stable product (thermodynamic control).
Kinetic Studies: Kinetic investigations of related electrophilic aromatic substitution reactions have provided insight into the influence of the isopropoxy group. Studies on the tritylation of various phenol monoethers in nitromethane (B149229) showed a bimolecular mechanism where substitution occurred at the para position. The inductive order of activation for the alkoxy groups was found to be OCH₃ < OC₂H₅ < OCH(CH₃)₂. researchgate.netresearchgate.net This indicates that the larger, more electron-donating alkyl groups in the ether increase the nucleophilicity of the aromatic ring and thus the rate of reaction.
| Substituent | Relative Reactivity Order | Reason | Reference |
|---|---|---|---|
| -OCH₃ (Methoxy) | Slowest | The positive inductive effect (+I) of the alkyl group increases with size, enhancing the electron-donating ability of the oxygen and increasing the rate of electrophilic attack on the ring. | researchgate.net, researchgate.net |
| -OC₂H₅ (Ethoxy) | Intermediate | ||
| -OCH(CH₃)₂ (Isopropoxy) | Fastest |
Thermodynamic Properties: Thermodynamic data, such as the standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°), are essential for understanding the stability of this compound and the energy changes during its reactions. core.ac.uk While experimental data for this specific molecule are not widely published, computational methods like Benson's group increment theory can provide reliable estimates. core.ac.uk The dissolution of related compounds has been shown to be an endothermic and entropy-driven process, indicating that energy input is required, and the process is favored by an increase in disorder. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 152.19 g/mol | chemeo.com |
| Normal Boiling Point (Tboil) | 483.5 K (Predicted) | chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 51.9 kJ/mol (Predicted) | chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.2 (Predicted) | chemeo.com |
These properties influence reaction equilibria and separation processes. For instance, in a reversible reaction like some etherifications, controlling the temperature can shift the equilibrium towards the thermodynamically more stable product. In cross-coupling reactions, which are often irreversible, kinetic factors and catalyst efficiency are paramount in determining the yield and purity of the product.
Application of 3 Bromo 2 Isopropoxyphenol As a Versatile Synthetic Intermediate
Building Block for Complex Organic Architectures
The structure of 3-Bromo-2-isopropoxyphenol offers multiple reaction sites for the construction of more complex organic molecules. The presence of the bromine atom on the aromatic ring is particularly significant, as it serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govnih.gov
One of the most powerful tools for elaborating aryl bromide scaffolds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction would allow for the coupling of this compound with a wide array of boronic acids or their derivatives, leading to the synthesis of substituted biphenyls and other arylated compounds. Similarly, other cross-coupling reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to introduce alkenyl, alkynyl, and amino groups, respectively, at the C3 position of the phenol (B47542) ring. rsc.orgorganic-chemistry.org
The phenolic hydroxyl group can be readily derivatized through etherification or esterification reactions. nih.gov For instance, Williamson ether synthesis with various alkyl halides would yield a library of dialkoxybenzene derivatives. Furthermore, the hydroxyl group can direct ortho-lithiation, potentially enabling the introduction of substituents at the C1 position, further increasing the molecular complexity.
The isopropoxy group, while generally stable, can influence the reactivity of the aromatic ring through its electron-donating effect, activating the ring towards electrophilic aromatic substitution. The interplay of these functional groups makes this compound a promising starting material for the synthesis of a diverse range of complex organic architectures.
| Potential Reaction Type | Reactant | Potential Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acid | Substituted biaryls |
| Heck Reaction | Alkene | Alkenyl-substituted phenols |
| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted phenols |
| Buchwald-Hartwig Amination | Amine | Aryl-substituted amines |
| Williamson Ether Synthesis | Alkyl halide | Di-alkoxybenzenes |
Precursor in the Synthesis of Agrochemical Scaffolds
Substituted phenols are integral components in a vast number of agrochemicals, including herbicides, insecticides, and fungicides. technologypublisher.comoregonstate.edu The structural features of this compound make it an intriguing precursor for the development of novel agrochemical scaffolds. The related compound, 2-isopropoxyphenol (B44703), is a known key intermediate in the synthesis of the carbamate (B1207046) insecticide Propoxur (B1679652). This precedent suggests that modifications to the 2-isopropoxyphenol core, such as the introduction of a bromine atom, could lead to new active ingredients with potentially different biological activities or improved properties.
The bromine atom on this compound can be utilized to build more complex side chains or to link the phenolic core to other heterocyclic systems, a common strategy in the design of modern agrochemicals. nih.gov For example, a Suzuki-Miyaura coupling could be used to attach a pyridine (B92270) or pyrazole (B372694) ring, moieties frequently found in potent pesticides.
Furthermore, the phenolic hydroxyl group can be converted into a carbamate, similar to the synthesis of Propoxur, or into other ester or ether linkages that are known to impart biological activity. The combination of the isopropoxy group, the bromine atom, and the derivatizable phenol provides a triad (B1167595) of functionalities that can be systematically modified to explore structure-activity relationships in the quest for new and effective crop protection agents.
| Agrochemical Class | Potential Synthetic Transformation | Resulting Moiety |
| Insecticides | Reaction with an isocyanate | Carbamate |
| Herbicides | Etherification with an activated alkyl halide | Aryloxyalkanoate |
| Fungicides | Cross-coupling with a heterocyclic boronic acid | Heteroaryl-substituted phenol |
Intermediate in the Total Synthesis of Natural Products
Phenolic compounds are ubiquitous in nature, and the synthesis of complex natural products often relies on the use of functionalized phenolic building blocks. nih.govrsc.orgresearchgate.net this compound represents a potential starting material or intermediate in the total synthesis of natural products that contain a substituted resorcinol (B1680541) or related phenolic substructure.
The isopropoxy group can serve as a protecting group for the hydroxyl function, allowing for selective reactions at other positions of the molecule. This protecting group can be removed later in the synthetic sequence to reveal the free phenol. The bromine atom provides a reactive site for the key bond constructions that are often the centerpiece of a total synthesis campaign. For instance, an intramolecular Heck reaction could be envisioned to form a new carbocyclic or heterocyclic ring fused to the benzene (B151609) ring.
Moreover, the substitution pattern of this compound could be strategically employed to control the regioselectivity of subsequent reactions, a critical aspect in the synthesis of complex, polycyclic natural products. While no specific examples of its use in total synthesis are currently reported, its potential as a versatile, functionalized six-carbon building block is evident.
| Natural Product Structural Motif | Potential Role of this compound | Key Transformation |
| Substituted Dibenzofurans | Precursor to one of the aromatic rings | Intramolecular cross-coupling |
| Polyketide-derived aromatics | Functionalized starting material | Chain elongation and cyclization |
| Isoflavonoids | Building block for the A-ring | Annulation reactions |
Utility in the Development of Functional Materials
Functionalized phenols are important monomers and building blocks for a variety of functional materials, including polymers and supramolecular assemblies. rsc.orgntu.edu.sg The reactivity of this compound makes it a candidate for incorporation into such materials.
The phenolic hydroxyl group of this compound can be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, by reaction with the corresponding acyl chloride or anhydride. The resulting monomer could then be polymerized, either as a homopolymer or copolymerized with other monomers, to produce polymers with pendant 3-bromo-2-isopropoxyphenyl groups. These polymers could exhibit interesting properties, such as a high refractive index or specific thermal characteristics, due to the presence of the halogenated aromatic moiety.
Alternatively, the bromine atom could be utilized in polymerization reactions. For example, in a Yamamoto or Suzuki-type polycondensation, the difunctional nature of a dihalo-aromatic monomer derived from this compound could lead to the formation of conjugated polymers. Such materials are of interest for applications in organic electronics. mdpi.com
The phenolic hydroxyl group is a well-known hydrogen bond donor and can participate in the formation of ordered supramolecular structures. acs.org this compound could be used as a building block for the design of liquid crystals, gels, or other self-assembling systems. The directionality of the hydrogen bonding from the phenol, combined with the steric and electronic influence of the bromo and isopropoxy substituents, could be used to control the packing and macroscopic properties of the resulting assembly.
Furthermore, the aryl bromide functionality could be used to attach the phenolic unit to larger molecular scaffolds or surfaces, enabling the creation of functional interfaces with tailored properties. The potential for derivatization at both the hydroxyl and bromo positions provides a rich platform for the design of complex supramolecular architectures.
Analytical Methodologies for the Comprehensive Structural Elucidation of 3 Bromo 2 Isopropoxyphenol
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in the structural determination of organic molecules. By examining the interaction of electromagnetic radiation with the compound, specific details about its atomic and molecular structure can be deduced.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR Spectroscopy:
The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the hydroxyl proton. The introduction of a bromine atom at the 3-position of the 2-isopropoxyphenol (B44703) ring system will cause a downfield shift for the adjacent aromatic protons due to its electron-withdrawing inductive effect.
Predicted ¹H NMR Data for 3-Bromo-2-isopropoxyphenol
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH (position 4) | 7.0 - 7.2 | Doublet of doublets | 1H |
| Aromatic CH (position 5) | 6.8 - 7.0 | Triplet | 1H |
| Aromatic CH (position 6) | 6.9 - 7.1 | Doublet of doublets | 1H |
| Isopropoxy CH | 4.4 - 4.6 | Septet | 1H |
| Isopropoxy CH₃ | 1.3 - 1.5 | Doublet | 6H |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The bromine substituent will have a notable effect on the chemical shifts of the aromatic carbons. The carbon atom directly bonded to the bromine (C-3) will experience a significant downfield shift.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-OH) | 145 - 148 |
| C-2 (C-O-isopropyl) | 148 - 151 |
| C-3 (C-Br) | 110 - 113 |
| C-4 | 123 - 126 |
| C-5 | 120 - 123 |
| C-6 | 115 - 118 |
| Isopropoxy CH | 70 - 73 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic C-Br bonds.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (phenolic) | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (ether) | 1200 - 1260 | Strong |
| C-O stretch (phenol) | 1180 - 1220 | Strong |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, with a molecular formula of C₉H₁₁BrO₂, the expected molecular weight is approximately 231.09 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion (M and M+2), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
|---|---|---|
| 230/232 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 ratio for a bromine-containing compound. |
| 188/190 | [M - C₃H₆]⁺ | Loss of propene from the isopropoxy group. |
| 151 | [M - Br]⁺ | Loss of the bromine atom. |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands. The presence of the hydroxyl, isopropoxy, and bromo substituents on the benzene (B151609) ring will influence the position and intensity of these bands. Generally, substituted phenols show a primary absorption band around 220 nm and a secondary band around 270-280 nm. The introduction of bromine may cause a slight bathochromic shift (shift to longer wavelengths) of these absorption maxima.
Predicted UV-Visible Absorption Data for this compound (in a non-polar solvent)
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* | ~ 225 |
Chromatographic Separation and Purity Assessment Methodologies
Chromatography is a laboratory technique for the separation of a mixture. It is essential for isolating and purifying compounds, as well as for determining their purity.
Gas Chromatography (GC) for Volatile Component Analysis
Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. This compound is expected to be sufficiently volatile for GC analysis. This technique is well-suited for assessing the purity of a sample and for separating it from any starting materials, byproducts, or degradation products.
The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, would likely be suitable. The retention time of this compound would depend on its boiling point and its interaction with the stationary phase. Derivatization of the phenolic hydroxyl group, for instance, by silylation, could be employed to improve peak shape and reduce tailing, which is a common issue in the GC analysis of phenols.
When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both the separation and identification of the components in a mixture. The mass spectrum obtained for the GC peak corresponding to this compound would provide confirmation of its identity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for its quantitative determination in various mixtures. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.
For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (commonly a C18-functionalized silica (B1680970) gel), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Due to its relatively nonpolar nature, this compound would be retained on the column and would elute at a specific retention time under defined conditions.
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates high purity. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.
Illustrative HPLC Parameters for this compound Analysis:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. It operates on the same principle of separation as column chromatography, involving a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).
During the synthesis of this compound, small aliquots of the reaction mixture can be periodically sampled and spotted onto a TLC plate alongside the starting materials. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. The relative positions of the spots, represented by their retention factor (Rf) values, are determined by the polarity of the compounds and their interaction with the stationary and mobile phases. The reaction is considered complete when the starting material spot is no longer visible.
Typical TLC Parameters for Monitoring the Synthesis of this compound:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum plates |
| Mobile Phase (Eluent) | A mixture of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate 4:1) |
| Visualization | UV light (254 nm) or staining with a chemical agent (e.g., potassium permanganate) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its molecular structure in the solid state.
The technique involves directing a beam of X-rays onto a single crystal. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.
Theoretical and Computational Studies on 3 Bromo 2 Isopropoxyphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For 3-Bromo-2-isopropoxyphenol, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine a variety of molecular properties. researchgate.net
Key applications of DFT for this molecule would include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms. This involves finding the minimum energy structure on the potential energy surface.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. This visualizes the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into potential sites for intermolecular interactions and chemical reactions.
Mulliken Atomic Charges: Quantifying the partial charge on each atom in the molecule, which helps in understanding the charge distribution and dipole moment.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Suggests the molecule's chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. iastate.edu While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) provide a rigorous framework for analyzing molecular orbitals. ajchem-a.com
For this compound, ab initio calculations can be used to:
Visualize Molecular Orbitals: Generate three-dimensional plots of the HOMO, LUMO, and other molecular orbitals to understand their spatial distribution and symmetry. This can reveal the nature of bonding and antibonding interactions within the molecule.
Natural Bond Orbital (NBO) Analysis: Investigate charge transfer and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. This analysis provides a quantitative measure of the stability arising from electron delocalization.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound.
Key aspects that can be studied using MD simulations include:
Conformational Sampling: The isopropoxy group can rotate relative to the phenol (B47542) ring. MD simulations can explore the different possible conformations (rotamers) and determine their relative stabilities and the energy barriers for interconversion.
Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), the influence of the solvent on the molecule's conformation and interactions can be investigated.
Intermolecular Interactions: In a simulation with multiple molecules of this compound, the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, can be analyzed.
Prediction of Structure-Reactivity Relationships
By combining the insights from quantum chemical calculations, it is possible to predict the reactivity of this compound. The electronic properties derived from DFT and ab initio methods are particularly useful in this regard.
Frontier Molecular Orbital (FMO) Theory: The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy and spatial distribution of these orbitals can be used to predict the most likely sites for electrophilic and nucleophilic attack. For instance, regions of high HOMO density would be susceptible to electrophilic attack, while areas with high LUMO density would be prone to nucleophilic attack.
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.85 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.65 eV |
| Electrophilicity Index (ω) | χ^2 / (2η) | 2.79 eV |
Note: The data in this table is illustrative and based on the hypothetical HOMO/LUMO energies from Table 1.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanism. ethz.ch For this compound, this could involve studying reactions such as electrophilic aromatic substitution or nucleophilic substitution.
The process typically involves:
Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.
Locating Transition States: A transition state (TS) is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Computational methods are used to locate the geometry of the TS and calculate its energy.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.
By computationally modeling reaction pathways, one can gain a deeper understanding of the factors that control the reaction's feasibility and selectivity.
Environmental and Sustainability Aspects in the Production and Use of 3 Bromo 2 Isopropoxyphenol
Implementation of Green Chemistry Principles in Synthetic Routes
The synthesis of highly substituted phenols, including 3-Bromo-2-isopropoxyphenol, can be designed to align with the twelve principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.gov Traditional methods for synthesizing phenols often involve harsh reaction conditions and toxic reagents. nih.gov However, contemporary research focuses on developing more environmentally benign alternatives.
Several modern synthetic strategies can be hypothetically applied to the synthesis of this compound to enhance its green profile. For instance, methods that utilize readily available and less hazardous starting materials are preferred. One such approach involves the ipso-hydroxylation of arylboronic acids, which can be performed under mild conditions using green oxidants like hydrogen peroxide. nih.govorganic-chemistry.org Another promising method is the use of Grignard reagents with enallenoates, which can proceed under environmentally friendly and mild conditions without the need for transition-metal catalysts. acs.orgacs.org
The application of catalysis is a cornerstone of green chemistry. nih.gov The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, can significantly reduce waste and improve the efficiency of synthetic routes to substituted phenols. Furthermore, designing synthetic pathways that minimize the use of protecting groups can reduce the number of reaction steps, thereby saving energy and reducing waste. nih.gov
Biocatalysis and the use of microorganisms to produce aromatic compounds from renewable feedstocks represent a frontier in sustainable chemical production. rsc.orgnih.govnih.gov While direct microbial synthesis of this compound is not yet established, the development of engineered metabolic pathways for producing functionalized aromatic rings could offer a long-term sustainable route. chalmers.se
Atom Economy and E-Factor Evaluation in Process Design
To quantitatively assess the sustainability of a chemical process, metrics such as atom economy and the Environmental Factor (E-Factor) are employed. chembam.comsheldon.nl Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. wikipedia.org The ideal atom economy is 100%, indicating that all atoms from the reactants are incorporated into the final product. wikipedia.org
The E-Factor, introduced by Roger Sheldon, provides a broader measure of the waste generated in a process, defined as the total mass of waste divided by the mass of the product. sheldon.nllibretexts.org A lower E-Factor signifies a more environmentally friendly process. libretexts.org The pharmaceutical and fine chemical industries have historically high E-Factors, often ranging from 25 to over 100, due to complex, multi-step syntheses. sheldon.nlresearchgate.net
To illustrate these concepts for this compound, a hypothetical synthesis is considered. The atom economy and a theoretical E-Factor can be calculated to evaluate its green credentials.
Hypothetical Synthesis of this compound:
A potential, though not necessarily optimized, route could involve the bromination of 2-isopropoxyphenol (B44703).
Reaction: C₉H₁₂O₂ + Br₂ → C₉H₁₁BrO₂ + HBr
Interactive Data Table: Theoretical Atom Economy and E-Factor for a Hypothetical Synthesis of this compound
| Metric | Formula | Calculation for Hypothetical Synthesis | Result | Interpretation |
| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | (231.09 g/mol / (152.19 g/mol + 159.81 g/mol )) x 100% | 74.0% | This indicates that a significant portion of the reactant atoms are incorporated into the desired product. However, a substantial amount is lost in the form of the HBr byproduct. |
| E-Factor | (Total Mass of Waste / Mass of Product) | Assuming a 90% yield and that all byproducts and unreacted starting materials constitute waste. For every 231.09 g of product, there would be 80.91 g of HBr byproduct and 15.22 g of unreacted 2-isopropoxyphenol. | (80.91 g + 15.22 g) / 207.98 g (90% of 231.09 g) | ~0.46 |
Strategies for Waste Minimization and Solvent Selection
Waste minimization is a critical aspect of sustainable chemical manufacturing and is guided by the waste management hierarchy, which prioritizes source reduction, followed by recycling, energy recovery, and finally, treatment and disposal. epa.gov
For the production of this compound, several strategies can be employed to minimize waste:
Catalyst Selection and Recycling: Utilizing highly selective and recyclable catalysts can reduce the formation of byproducts and minimize waste streams associated with spent catalysts.
Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can improve yield and selectivity, thereby reducing the amount of unreacted starting materials and byproducts.
Solvent Management: Solvents often constitute the largest portion of waste in chemical processes. libretexts.org The selection of greener solvents and the implementation of solvent recycling systems are crucial.
The choice of solvent has a profound impact on the environmental footprint of a chemical process. Green solvent selection guides prioritize solvents that are non-toxic, biodegradable, derived from renewable resources, and have a low potential for environmental harm.
Interactive Data Table: Comparison of Conventional and Green Solvents for Phenolic Compound Synthesis
| Solvent | Key Properties | Rationale for Use/Avoidance |
| Dichloromethane | Volatile, suspected carcinogen | Avoid: High environmental and health impact. |
| Toluene | Volatile organic compound (VOC), toxic | Avoid: Contributes to air pollution and has significant health risks. |
| Ethanol | Biodegradable, low toxicity, renewable | Prefer: A greener alternative with a better safety and environmental profile. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity than THF | Prefer: A sustainable alternative to traditional ethereal solvents. |
| Water | Non-toxic, abundant, non-flammable | Ideal (if reaction chemistry allows): The greenest solvent, though substrate solubility can be a limitation. |
By integrating these waste minimization and solvent selection strategies into the process design for this compound, its production can be made more environmentally sustainable.
Future Perspectives and Emerging Research Directions for 3 Bromo 2 Isopropoxyphenol
Exploration of Novel and Efficient Synthetic Routes
The future development of 3-Bromo-2-isopropoxyphenol chemistry is contingent upon the establishment of efficient and scalable synthetic routes. Current methodologies for the synthesis of substituted phenols often face challenges in achieving high regioselectivity. chemistryviews.org The synthesis of meta-substituted phenols, in particular, can be complex due to the ortho-para directing nature of the hydroxyl group in electrophilic aromatic substitution reactions. researchgate.netmdpi.com
Future research will likely focus on overcoming these synthetic hurdles. One promising avenue is the development of multi-step synthetic sequences that allow for precise control over the introduction of each functional group. For instance, a plausible route could involve the selective isopropylation of a pre-brominated phenolic precursor or the regioselective bromination of 2-isopropoxyphenol (B44703). The latter approach, however, would require reaction conditions that favor bromination at the C3 position, which can be challenging to achieve. chemistryviews.org
Another area of exploration is the use of advanced synthetic techniques, such as flow chemistry, which can offer improved control over reaction parameters, leading to higher yields and selectivity. Furthermore, the development of "green" synthetic methods that utilize less hazardous reagents and solvents will be a critical aspect of future research, aligning with the growing emphasis on sustainable chemistry.
| Strategy | Description | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Regioselective Bromination | Direct bromination of 2-isopropoxyphenol. | Atom-economical and potentially fewer steps. | Achieving high selectivity for the C3 position. chemistryviews.org |
| Isopropylation of a Brominated Precursor | Williamson ether synthesis on a suitable brominated dihydroxyphenol. | Potentially higher regioselectivity. | Availability and synthesis of the starting brominated precursor. |
| Multi-step Synthesis with Protecting Groups | Utilizing protecting groups to direct the sequential introduction of functional groups. | High degree of control over the final structure. | Longer synthetic route with additional protection and deprotection steps. |
Development of Highly Selective Catalytic Systems
The functionalization of phenols and their derivatives has been significantly advanced by the development of sophisticated catalytic systems. nih.gov For this compound, future research will undoubtedly focus on the development of catalysts that can selectively activate and transform specific sites on the molecule.
Palladium- and copper-based catalysts are well-established for their utility in cross-coupling reactions involving aryl halides. mit.edu Future investigations will likely explore the use of these and other transition metal catalysts for the selective functionalization of the C-Br bond in this compound. This could enable the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, thereby expanding the chemical space accessible from this starting material.
Furthermore, there is a growing interest in the development of catalysts for the direct C-H functionalization of phenols. rsc.org Such catalysts could potentially be employed to modify the other available positions on the aromatic ring of this compound, offering a direct route to more complex derivatives without the need for pre-functionalization. The development of bifunctional catalysts that can coordinate to the hydroxyl group to direct functionalization at a specific C-H bond is a particularly exciting prospect. digitellinc.com
Expansion of Its Role as a Multifunctional Synthetic Synthon
The true potential of this compound lies in its utility as a multifunctional synthetic synthon. Each of its functional groups offers a handle for distinct chemical transformations, making it a versatile building block for the synthesis of more complex molecules.
The bromine atom can serve as a linchpin for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxyl group can be readily derivatized through etherification, esterification, or conversion to a triflate for further cross-coupling. The isopropoxy group, while generally more stable, could potentially be cleaved under specific conditions to reveal a second hydroxyl group for further functionalization.
The interplay between these functional groups also presents opportunities for intramolecular reactions, leading to the formation of novel heterocyclic scaffolds. The strategic and sequential functionalization of this compound will be a key area of future research, with the aim of establishing it as a go-to building block for the synthesis of a diverse range of organic molecules.
| Functional Group | Potential Transformations | Examples of Reactions |
|---|---|---|
| Bromine Atom | Cross-coupling reactions, lithiation, Grignard formation. | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings. |
| Hydroxyl Group | Etherification, esterification, O-arylation, conversion to a leaving group. | Williamson ether synthesis, acylation, conversion to triflate. |
| Aromatic Ring | Electrophilic aromatic substitution, C-H functionalization. | Nitration, sulfonation, directed C-H activation. |
Integration into Interdisciplinary Research Areas
The unique structural features of this compound make it an attractive candidate for applications in various interdisciplinary research areas. The presence of a phenolic hydroxyl group suggests potential antioxidant properties, as phenols are known to act as radical scavengers. nih.gov This could lead to its investigation in the context of medicinal chemistry and materials science, where antioxidants play a crucial role in preventing oxidative damage.
In medicinal chemistry, this compound could serve as a scaffold for the development of new therapeutic agents. The ability to functionalize the molecule at multiple positions allows for the systematic modification of its structure to optimize its biological activity. For example, it could be explored as a building block for the synthesis of enzyme inhibitors or receptor ligands. The tailored functionalization of natural phenols has been shown to improve their biological activity. nih.gov
In materials science, this compound could be investigated as a monomer for the synthesis of specialty polymers with tailored properties, such as thermal stability or flame retardancy, a common application for brominated compounds. encyclopedia.pub Its derivatives could also find use in the development of functional materials, such as sensors or organic electronics.
Identification and Addressing of Current Research Gaps and Challenges
Despite its potential, significant research gaps and challenges remain in the study of this compound. The primary challenge is the lack of fundamental data on the compound itself. A thorough characterization of its physicochemical properties, including its spectroscopic data, crystal structure, and reactivity, is essential for its future development.
A major research gap is the development of a scalable and cost-effective synthesis. As with many substituted phenols, achieving high regioselectivity in a large-scale process can be a significant hurdle. nih.gov Future research must focus on developing robust synthetic protocols that are amenable to industrial production.
Another challenge is to fully understand the reactivity of its multiple functional groups and to develop methods for their selective manipulation. This will require a detailed investigation of its reaction kinetics and mechanisms under various conditions. Addressing these research gaps will be crucial for unlocking the full potential of this compound as a valuable tool in organic synthesis and beyond.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-2-isopropoxyphenol with high purity?
- Methodological Answer : The synthesis typically involves two steps: (1) introducing the isopropoxy group via nucleophilic substitution of a phenol precursor (e.g., 2-hydroxyphenol) using isopropyl bromide in the presence of a base like potassium carbonate, and (2) regioselective bromination at the 3-position. Bromination can be achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetic acid under controlled temperatures (0–25°C). Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures minimal di-substitution .
- Key Considerations : Use inert atmospheres (e.g., nitrogen) to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the substitution pattern (e.g., singlet for isopropoxy -OCH(CH₃)₂ at δ 1.2–1.4 ppm, aromatic protons at δ 6.5–7.5 ppm).
- IR : Stretching frequencies for C-Br (~550–600 cm⁻¹) and phenolic O-H (~3200–3600 cm⁻¹) validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+ at m/z 245.0 for C₉H₁₁BrO₂) .
Advanced Research Questions
Q. How can competing reaction pathways during the bromination of 2-isopropoxyphenol be controlled to favor monobromination at the 3-position?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. The isopropoxy group at the 2-position directs bromination to the para (5-position) or meta (3-position) via resonance and inductive effects. To favor 3-bromination:
- Use mild brominating agents (e.g., NBS with catalytic H₂SO₄) to reduce electrophilic strength.
- Employ low temperatures (0–5°C) to slow competing di-bromination.
- Add a directing group (e.g., temporary protection of phenol as a methoxymethyl ether) to enhance meta selectivity .
Q. What computational methods predict the reactivity and regioselectivity of bromination in alkoxy-substituted phenols?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and charge distributions. For 2-isopropoxyphenol:
- Local electrophilic Fukui indices identify the 3-position as the most reactive site.
- Molecular electrostatic potential (MEP) maps highlight electron-rich regions prone to bromine attack .
Q. How does the isopropoxy group influence the compound’s stability under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : The phenolic O-H protonates, but the isopropoxy group stabilizes the aromatic ring via resonance, reducing hydrolysis risk.
- Basic Conditions : The phenol deprotonates, forming a phenoxide ion, which may undergo nucleophilic substitution if heated (>60°C).
- Oxidative Conditions : The electron-rich ring is susceptible to oxidation; use antioxidants (e.g., BHT) during storage .
Q. What are the challenges in analyzing trace impurities (e.g., di-brominated byproducts) in this compound using HPLC-MS?
- Methodological Answer :
- Column Selection : C18 reverse-phase columns with gradient elution (water/acetonitrile + 0.1% formic acid) resolve polar impurities.
- MS Detection : Electrospray ionization (ESI) in negative ion mode enhances sensitivity for phenolic derivatives.
- Quantitation : Use internal standards (e.g., deuterated analogs) to correct matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
